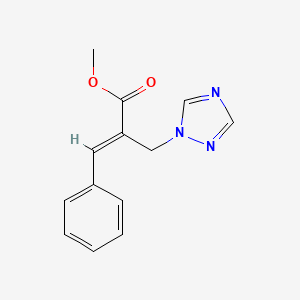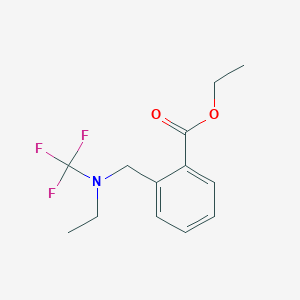
Piperazine, 1-(dichloroacetyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(dichloroacetyl)-4-methyl- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(dichloroacetyl)-4-methylpiperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are common methods . These processes are preferred due to their high selectivity and efficiency.
化学反応の分析
Types of Reactions: Piperazine, 1-(dichloroacetyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cyclization reactions, such as the formation of 1,5-fused-1,2,3-triazoles through alkyne-azide 1,3-dipolar cycloaddition .
Common Reagents and Conditions: Common reagents used in these reactions include bases like DBU, catalysts such as Ag2CO3, and solvents like toluene . Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
科学的研究の応用
Piperazine, 1-(dichloroacetyl)-4-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are studied for their potential therapeutic properties, including their use as antispermatogenic agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of piperazine, 1-(dichloroacetyl)-4-methyl- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
類似化合物との比較
Similar Compounds: Similar compounds to piperazine, 1-(dichloroacetyl)-4-methyl- include other piperazine derivatives such as 4-(dichloroacetyl)piperazine-1-carbaldehyde and piperazine citrate . These compounds share the piperazine core structure but differ in their substituents and specific chemical properties.
Uniqueness: What sets piperazine, 1-(dichloroacetyl)-4-methyl- apart is its specific dichloroacetyl and methyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, pharmacokinetics, and interactions with biological targets, making it a distinct and valuable compound in scientific research .
特性
CAS番号 |
77368-14-0 |
|---|---|
分子式 |
C7H12Cl2N2O |
分子量 |
211.09 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H12Cl2N2O/c1-10-2-4-11(5-3-10)7(12)6(8)9/h6H,2-5H2,1H3 |
InChIキー |
LVOFSYIEZWIWRG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)









